molecular formula C23H25N3O5 B11474716 Ethyl 4-(4-hydroxyphenyl)-1-(3-methoxypropyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate

Ethyl 4-(4-hydroxyphenyl)-1-(3-methoxypropyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11474716
M. Wt: 423.5 g/mol
InChI Key: LVPBYGWTNKLEPK-UHFFFAOYSA-N
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Description

Ethyl 4-(4-hydroxyphenyl)-1-(3-methoxypropyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of pyrimido[1,2-a]benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-hydroxyphenyl)-1-(3-methoxypropyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Introduction of the pyrimido ring: The benzimidazole intermediate is then reacted with a suitable aldehyde and an amine to form the pyrimido[1,2-a]benzimidazole structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-hydroxyphenyl)-1-(3-methoxypropyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the pyrimido ring can be reduced to form alcohol derivatives.

    Substitution: The methoxypropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various alkyl halides or aryl halides can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 4-(4-hydroxyphenyl)-1-(3-methoxypropyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and photovoltaic materials.

    Biology: It is used in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-hydroxyphenyl)-1-(3-methoxypropyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes such as kinases and proteases, inhibiting their activity.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Ethyl 4-(4-hydroxyphenyl)-1-(3-methoxypropyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate can be compared with other pyrimido[1,2-a]benzimidazole derivatives:

    Similar Compounds: Compounds such as Ethyl 4-(4-hydroxyphenyl)-1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate and Ethyl 4-(4-hydroxyphenyl)-1-(4-methoxybutyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate.

    Uniqueness: The presence of the 3-methoxypropyl group in the compound provides unique steric and electronic properties, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C23H25N3O5

Molecular Weight

423.5 g/mol

IUPAC Name

ethyl 4-(4-hydroxyphenyl)-1-(3-methoxypropyl)-2-oxo-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C23H25N3O5/c1-3-31-22(29)19-20(15-9-11-16(27)12-10-15)26-18-8-5-4-7-17(18)24-23(26)25(21(19)28)13-6-14-30-2/h4-5,7-12,19-20,27H,3,6,13-14H2,1-2H3

InChI Key

LVPBYGWTNKLEPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N2C3=CC=CC=C3N=C2N(C1=O)CCCOC)C4=CC=C(C=C4)O

Origin of Product

United States

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